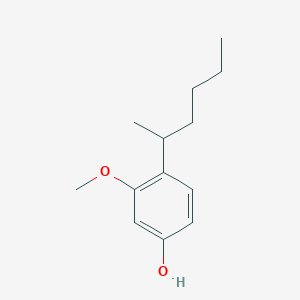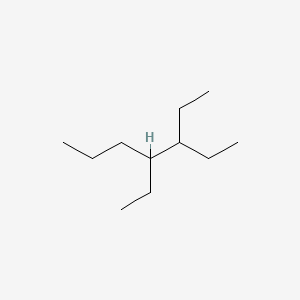
Heptane, 3,4-diethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 3,4-diethyl is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptane, 3,4-diethyl typically involves the alkylation of heptane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where heptane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation involves adding alkyl groups to a molecule. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptane, 3,4-diethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) under anhydrous conditions.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Heptane, 3,4-diethyl is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and analytical chemistry.
Biology: In studies involving the effects of hydrocarbons on biological systems.
Medicine: As a reference compound in pharmacological studies.
Industry: In the production of specialty chemicals and as a component in fuels and lubricants.
Mechanism of Action
The mechanism of action of heptane, 3,4-diethyl involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can lead to changes in cellular functions and signaling pathways. Additionally, its metabolites can interact with enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
Heptane, 3,4-diethyl can be compared with other similar branched alkanes, such as:
- Heptane, 3,3-diethyl-4-methyl
- Heptane, 3-ethyl-2,4-dimethyl
- Heptane, 2,3-dimethyl-4-propyl
These compounds share similar chemical properties but differ in their branching patterns and molecular structures. This compound is unique due to its specific branching at the 3rd and 4th carbon atoms, which influences its reactivity and applications .
Properties
CAS No. |
61869-01-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4-diethylheptane |
InChI |
InChI=1S/C11H24/c1-5-9-11(8-4)10(6-2)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
UWOPVDFSBGDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


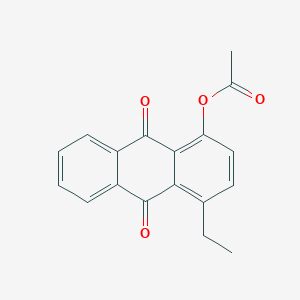
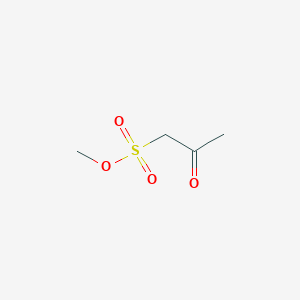
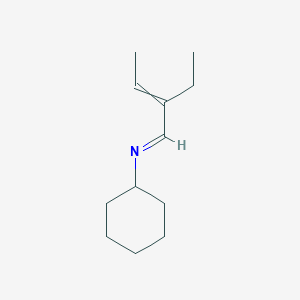
![[(4-Phenylbutan-2-yl)sulfanyl]benzene](/img/structure/B14558576.png)
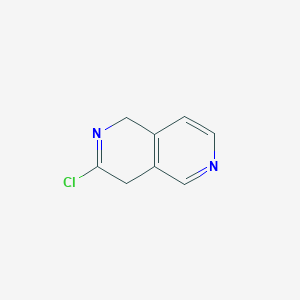
![{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid](/img/structure/B14558584.png)
![5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol](/img/structure/B14558589.png)
![Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14558594.png)
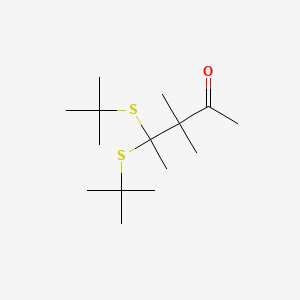
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride](/img/structure/B14558602.png)
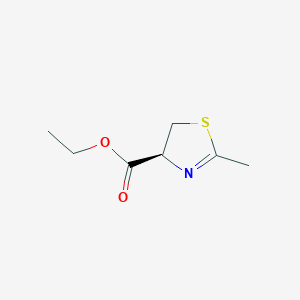
![3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate](/img/structure/B14558608.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14558618.png)
